![molecular formula C13H22N2O2 B1351559 (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-54-6](/img/structure/B1351559.png)
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine
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Description
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine, also known as MMP, is a synthetic compound that has been studied for its potential use in various scientific research applications. MMP is a small molecule that can be used as a building block for more complex molecules. It is a versatile compound that has been used in a wide range of research studies, including those involving drug design, medicinal chemistry, and biochemistry. MMP has also been studied for its potential use in laboratory experiments and for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Activity Studies
Several studies have explored the synthesis and biological activities of derivatives related to (5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine. Notably, compounds were synthesized from reactions involving morpholine and tested for their antimicrobial and antibacterial properties. For instance:
- Azole derivatives, including those obtained from furan-2-carbohydrazide and morpholine, displayed antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
- New 1,2,4-triazole derivatives synthesized from primary amines, including morpholine, showed promising antimicrobial activities against certain microorganisms (Bektaş et al., 2007).
- A series of novel compounds involving the furan and morpholine moiety were synthesized and demonstrated significant nematicidal and antimicrobial activities (Reddy et al., 2010).
Chemical Synthesis and Reactions
Innovative Synthesis Approaches and Chemical Reactions
Research has also focused on innovative synthesis methods and unique chemical reactions involving furan derivatives and morpholine, showcasing the versatility of these compounds in chemical synthesis:
- Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacted with bases like morpholine, leading to interesting chemical transformations and new compound formations (Remizov et al., 2019).
- 8-Amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles underwent reactions to form various products, demonstrating the complex chemical behavior of these compounds (Belikov et al., 2016).
- Reactions of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids resulted in various derivatives, highlighting the reactivity and potential applications of these compounds in different chemical contexts (Kuticheva et al., 2015).
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-12-3-4-13(17-12)11-14-5-2-6-15-7-9-16-10-8-15/h3-4,14H,2,5-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNTDBLRSBSHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-furan-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine |
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